N-Benzyl-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide
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Overview
Description
N-Benzyl-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by its unique structure, which includes a benzyl group, a dimethylphenyl group, and a benzenesulfonamido group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzylamine Intermediate: Benzylamine is reacted with 2,3-dimethylphenyl isocyanate to form N-benzyl-2,3-dimethylphenylurea.
Sulfonation: The urea derivative is then subjected to sulfonation using benzenesulfonyl chloride in the presence of a base such as pyridine to yield the sulfonamide.
Acetylation: Finally, the sulfonamide is acetylated using acetic anhydride to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophiles replacing hydrogen atoms at the benzylic position.
Scientific Research Applications
N-Benzyl-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new antibiotics.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism
Properties
Molecular Formula |
C23H24N2O3S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-benzylacetamide |
InChI |
InChI=1S/C23H24N2O3S/c1-18-10-9-15-22(19(18)2)25(29(27,28)21-13-7-4-8-14-21)17-23(26)24-16-20-11-5-3-6-12-20/h3-15H,16-17H2,1-2H3,(H,24,26) |
InChI Key |
CSJOQZBYYHSKPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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